
(E)-3-(5-bromothiophen-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Description
(E)-3-(5-bromothiophen-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C13H9BrN4O2S and its molecular weight is 365.21. The purity is usually 95%.
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Biological Activity
(E)-3-(5-bromothiophen-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, with the CAS number 1285571-49-4, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula for this compound is C13H9BrN4O2S, with a molecular weight of 365.21 g/mol. The compound features a bromothiophene ring, a furan moiety, and a pyrazole structure, which contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C13H9BrN4O2S |
Molecular Weight | 365.21 g/mol |
CAS Number | 1285571-49-4 |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study reported that related pyrazole derivatives demonstrated notable antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cells through mechanisms involving caspase activation. For example, compounds similar to this compound have shown cytotoxicity against various cancer cell lines, including MCF7 and MDA-MB-231 . The IC50 values for these compounds indicate their potency in inhibiting cell proliferation.
Cell Line | IC50 Value (µM) |
---|---|
MCF7 | 39.70 |
MDA-MB-231 | Not specified |
Enzyme Inhibition
The compound's structure allows it to interact with various biological targets, including enzymes relevant to disease pathways. Specific derivatives have shown inhibition against metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are linked to neurodegenerative disorders . The inhibition of these enzymes is significant for developing therapeutic agents targeting cognitive decline.
Case Studies
- Antimicrobial Activity Study : A synthesis of several pyrazole derivatives was conducted, revealing that those containing the furan and thiophene moieties exhibited enhanced antibacterial activity compared to their analogs without these groups .
- Cytotoxicity Assessment : In vitro studies demonstrated that modifications on the pyrazole ring could lead to increased cytotoxic effects against cancer cell lines. The introduction of halogen substituents was found to enhance the compound's efficacy .
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O2S/c14-12-4-3-11(21-12)9-6-10(17-16-9)13(19)18-15-7-8-2-1-5-20-8/h1-7H,(H,16,17)(H,18,19)/b15-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZLOUWGENTCRF-VIZOYTHASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26725708 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303107-03-1 | |
Record name | 3-(5-BROMO-2-THIENYL)-N'-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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